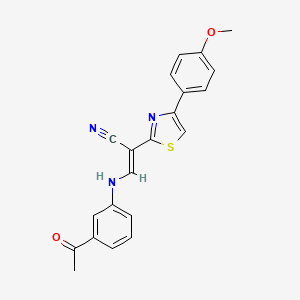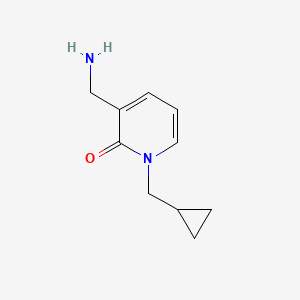
(E)-3-((3-acetylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (E)-3-((3-acetylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, is a complex organic molecule that appears to be related to the field of synthetic organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and the methodologies that could be relevant to its synthesis and analysis.
Synthesis Analysis
The synthesis of related α-methoxy acrylonitriles is described in the first paper, where these compounds are obtained from aldehydes and ketones. The process involves the reaction with sodium azide in the presence of ceric ammonium nitrate to yield azido nitrates, which are then converted to α-amino acids through a sequence of treatments involving sodium acetate, methanolic potassium carbonate, and hydrogenation . Although the target compound is not an α-amino acid, the methods used for the synthesis of α-methoxy acrylonitriles could potentially be adapted for the synthesis of (E)-3-((3-acetylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile.
Molecular Structure Analysis
The second paper provides information on the separation and crystal structures of E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid . The separation of isomers was achieved by controlling the pH during the acidification of their sodium salts. The molecular structures were confirmed using single crystal X-ray diffraction, which is a technique that could also be applied to determine the structure of the compound . The paper details the crystallization in different space groups for the E and Z isomers, which suggests that the (E)-isomer of the target compound might also crystallize in a similar manner, potentially in the P21/c space group .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of (E)-3-((3-acetylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, the synthesis paper implies that the compound could undergo reactions typical of acrylonitriles, such as nucleophilic addition or hydrogenation . The presence of the thiazole and acetylphenyl groups could also introduce additional reactivity, such as electrophilic aromatic substitution or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided in the papers. However, based on the structural similarities to the compounds discussed, it can be inferred that the physical properties such as solubility, melting point, and crystallization behavior could be investigated using similar methodologies, including selective acidification and X-ray crystallography . The chemical properties, such as reactivity and stability, could be influenced by the presence of the acrylonitrile moiety, the thiazole ring, and the acetylphenyl group, which are known to impart certain characteristics to organic molecules, such as polarity and potential for various chemical transformations .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound and its related derivatives are involved in the synthesis of various chemically significant structures. For instance, the synthesis, characterization, and evaluation of cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives indicate their potential in medicinal chemistry research (Hassan, Hafez, & Osman, 2014). Additionally, the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles to yield amino propene derivatives showcases the versatility of these compounds in synthetic transformations (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).
Pharmacological Research
In pharmacology, derivatives of the specified chemical structure have been investigated for their biological activities. For example, apoptosis induction in human leukemia cells by a benzothiazole derivative through ROS-mitochondrial mediated death signaling and activation of p38 MAPK highlights the potential therapeutic applications of these compounds (Repický, Jantová, & Cipak, 2009). This suggests the relevance of such compounds in the development of novel anticancer strategies.
Materials Science
In materials science, the modification of polymers through condensation reactions with various amine compounds, including derivatives of the specified acrylonitrile, has been explored. Such studies aim at enhancing the properties of materials for specific applications, such as increased thermal stability and potential use in medical applications due to antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
(E)-3-(3-acetylanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14(25)16-4-3-5-18(10-16)23-12-17(11-22)21-24-20(13-27-21)15-6-8-19(26-2)9-7-15/h3-10,12-13,23H,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLJUVOULQDFJI-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-acetylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)



![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)
![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)
![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)


